

Technical Guide: α -Methyltryptamine (AMT) Hydrochloride

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Compound of Interest

Compound Name: AMT hydrochloride

Cat. No.: B1662266

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Introduction

α -Methyltryptamine (AMT) is a synthetic tryptamine derivative with a historical background as a potential antidepressant, once marketed in the Soviet Union under the name Indopan.[1] Today, it is recognized as a psychoactive substance with stimulant and hallucinogenic properties, classified as a Schedule I controlled substance in the United States.[2][3] This guide provides a comprehensive technical overview of **AMT hydrochloride**, focusing on its chemical properties, pharmacology, synthesis, and analytical methods for research and drug development purposes.

Chemical and Physical Properties

AMT hydrochloride is the salt form of α -methyltryptamine. Its fundamental properties are crucial for experimental design and formulation.

CAS Number: 879-36-7[4][5][6]

IUPAC Name: 1-(1H-indol-3-yl)propan-2-amine hydrochloride[2][7]

Synonyms: α -methyl-1H-indole-3-ethanamine, monohydrochloride; Indopan[2][4]

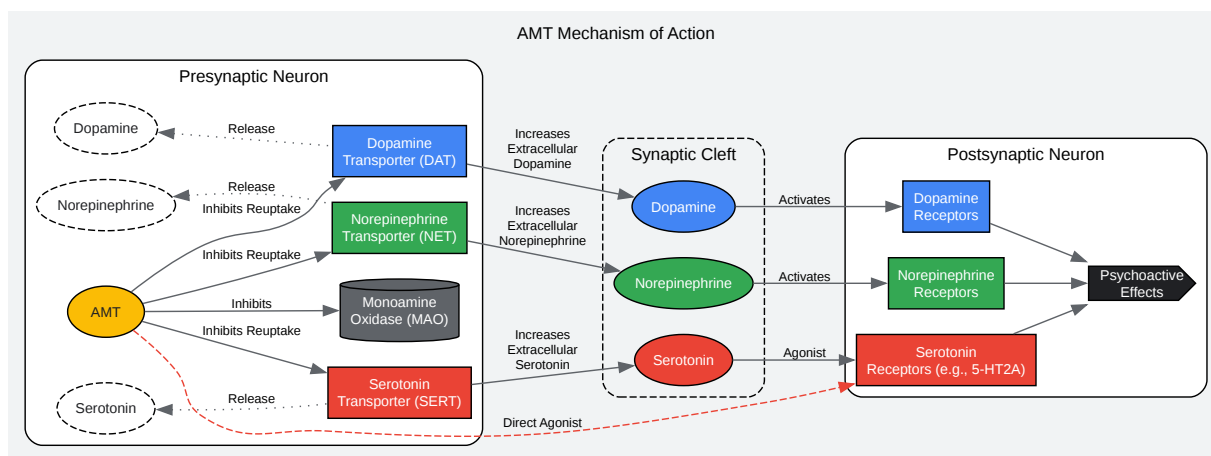
A summary of the key quantitative data for **AMT hydrochloride** is presented in Table 1.

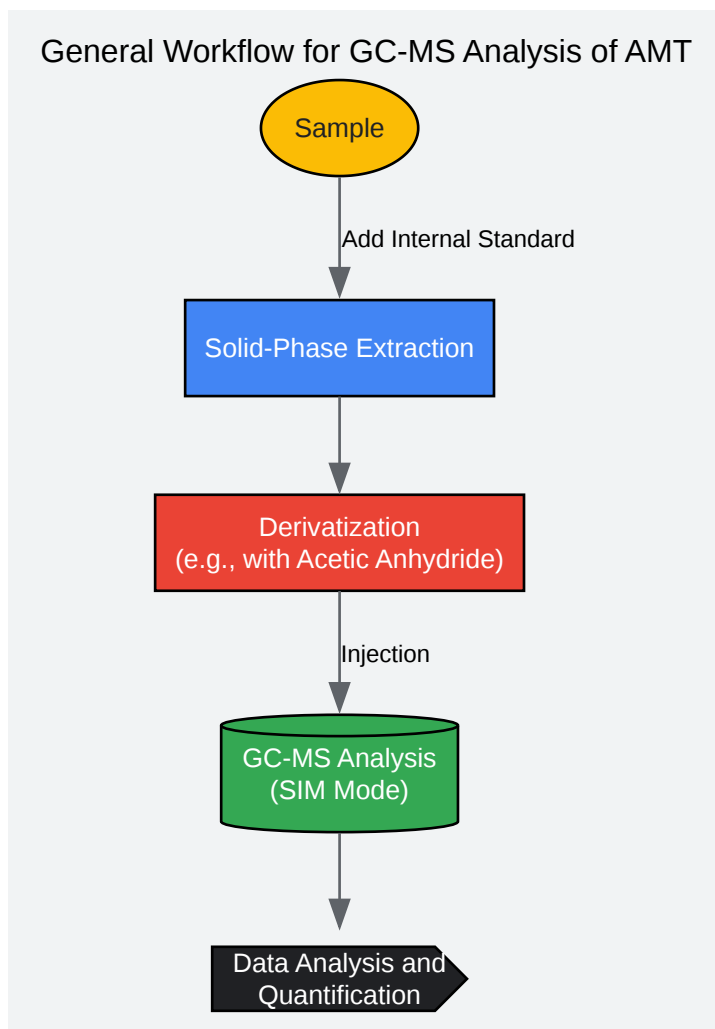
Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₂ · HCl	[4]
Molecular Weight	210.7 g/mol	[4][8]
Purity	≥98%	[4]
Melting Point	98-100 °C (for free base)	[2]
λ _{max}	220, 281, 290 nm	[4]
Solubility		
DMF	11 mg/mL	[4]
DMSO	11 mg/mL	[4]
Ethanol	20 mg/mL	[4]
PBS (pH 7.2)	5 mg/mL	[4]
IC ₅₀ (Monoamine Reuptake Inhibition)		
Dopamine	0.73 μM	[4]
Serotonin	0.38 μM	[4]
Norepinephrine	0.4 μM	[4]

Pharmacology and Mechanism of Action

AMT's psychoactive effects are attributed to its complex interaction with the monoaminergic system. It functions as a relatively balanced reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine.[1] Furthermore, it acts as a non-selective serotonin receptor agonist and has been shown to be a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-A.[1][3] This multifaceted mechanism of action contributes to its stimulant and psychedelic properties. The binding affinity to serotonin receptors, particularly 5-HT₁ and 5-HT₂ subtypes, is a key aspect of its hallucinogenic effects.[3]

The signaling pathway for AMT's mechanism of action is illustrated in the following diagram:





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